

Shifting Tides: A Comparative Analysis of Ceftazidime Susceptibility Rates Reveals Evolving Resistance Patterns

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A comprehensive review of longitudinal surveillance data indicates a dynamic and concerning trend in bacterial susceptibility to Ceftazidime and its combination agent, Ceftazidime-avibactam. While the addition of avibactam has bolstered efficacy against many multi-drug resistant organisms, emerging resistance mechanisms and regional variations underscore the ongoing challenge in antimicrobial stewardship. This guide synthesizes key findings on susceptibility trends, details the experimental protocols for resistance determination, and illustrates the underlying molecular pathways of resistance.

Global surveillance programs have documented a fluctuating landscape of Ceftazidime susceptibility over the past decade. For instance, data from the Antimicrobial Testing Leadership and Surveillance (ATLAS) programme between 2014 and 2021 showed increasing non-susceptibility rates of *Escherichia coli* to both meropenem and Ceftazidime-avibactam in Asia, Latin America, and the Africa/Middle East region[1]. Similarly, a study in an Argentinean intensive care unit observed a significant decline in *Klebsiella pneumoniae* susceptibility to Ceftazidime-avibactam, dropping from 67.9% to 53.5% in the second year following its introduction[2].

For *Pseudomonas aeruginosa*, another critical pathogen, trends have also been concerning. One study highlighted a 12-17% increase in Ceftazidime resistance in Kuwait over a six-year period[3]. The International Network for Optimal Resistance Monitoring (INFORM) global surveillance program from 2012 to 2016 found that while Ceftazidime-avibactam was the most active agent against Enterobacteriaceae overall, susceptibility of carbapenem-resistant *K.*

pneumoniae and *P. aeruginosa* to this combination agent decreased over time[4][5][6]. A meta-analysis further quantified this trend, showing a significant increase in the overall resistance proportion of Gram-negative bacteria to Ceftazidime-avibactam from 5.6% in 2015–2020 to 13.2% in 2021–2024[7].

These evolving resistance patterns are largely driven by the acquisition and expression of various resistance mechanisms, most notably β -lactamase enzymes, alterations in outer membrane proteins, and the overexpression of efflux pumps[8][9].

Quantitative Susceptibility Data

The following tables summarize Ceftazidime and Ceftazidime-avibactam susceptibility rates for key Gram-negative pathogens over different time periods, compiled from various surveillance studies.

Table 1: Ceftazidime-avibactam Susceptibility Trends for *Klebsiella pneumoniae*

Study / Surveillance Program	Time Period	Region/Country	Isolate Type	Susceptibility Rate (%)	Key Findings
Argentine ICU Study[2]	Year 1 post-introduction	Argentina	ICU clinical samples	67.9	Initial high susceptibility.
Argentine ICU Study[2]	Year 2 post-introduction	Argentina	ICU clinical samples	53.5	Significant decrease in susceptibility linked to a rise in blaMBL-KPN.
ATLAS Program[6]	2012 - 2016	Global	Carbapenem-resistant	88.4 (2012) - > 81.6 (2016)	A notable decrease in susceptibility over the surveillance period.
INFORM Program[4]	2012 - 2016	Global (excl. N. America)	All isolates	97.0 (ESBL-positive)	High overall susceptibility, particularly against ESBL-producing strains.

Table 2: Ceftazidime/Ceftazidime-avibactam Susceptibility Trends for Escherichia coli

Study / Surveillance Program	Time Period	Region/Country	Isolate Type	Susceptibility Rate (%)	Key Findings
ATLAS Program[1]	2014 - 2021	Global	All isolates	Not specified, but non-susceptible rates increased in Asia, Latin America, and Africa/Middle East.	Increasing non-susceptibility to both meropenem and Ceftazidime-avibactam.
Indian Council of Medical Research[10]	2023	India	Not specified	19.2	Low susceptibility rate.
Indian Council of Medical Research[10]	2024	India	Not specified	27.5	Modest improvement in susceptibility from the previous year.
INFORM Program[4]	2012 - 2016	Global (excl. N. America)	All isolates	99.5 (ESBL-positive)	Very high susceptibility for ESBL-producing isolates.
Study on CTX-M producers[11] [12]	Pre-2012	Not specified	CTX-M-15 producing	~11	Low susceptibility based on revised CLSI criteria.

Study on CTX-M producers[11] [12]	Pre-2012	Not specified	CTX-M-14 producing	~93	High susceptibility based on revised CLSI criteria.
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Table 3: Ceftazidime/Ceftazidime-avibactam Susceptibility Trends for *Pseudomonas aeruginosa*

Study / Surveillance Program	Time Period	Region/Country	Isolate Type	Susceptibility Rate (%)	Key Findings
Saudi Arabian Hospital Study[3]	2013 - 2018	Saudi Arabia	All isolates		Annual data showed a decreasing trend over the six years. indicated an increase in ceftazidime resistance in the region.
ATLAS Program[6]	2012 - 2016	Global	Carbapenem-resistant	89.6 (2012) - > 72.7 (2016)	A significant decrease in susceptibility over time.
INFORM Program[5]	2012 - 2016	Global (excl. N. America)	All isolates	91.5	High overall susceptibility.
INFORM Program[5]	2012 - 2016	Global (excl. N. America)	Multidrug-resistant	68.2	Lower, yet still significant, susceptibility in MDR isolates.

Experimental Protocols

The determination of Ceftazidime susceptibility is conducted using standardized laboratory procedures. The most common methods cited in the reviewed literature include broth microdilution, disk diffusion, and gradient diffusion (E-test).

Broth Microdilution (BMD)

This is considered the "gold standard" reference method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic[13][14].

- Principle: A standardized suspension of the test bacteria is inoculated into a series of wells in a microtiter plate containing serial two-fold dilutions of Ceftazidime (or Ceftazidime-avibactam).
- Procedure:
 - Prepare a standardized bacterial inoculum (typically 0.5 McFarland standard).
 - Dilute the inoculum to a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
 - The plate is incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
 - The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
- Interpretation: The MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[2][15].

Disk Diffusion (Kirby-Bauer Test)

This is a widely used, cost-effective method for routine susceptibility testing[16][17].

- Principle: A paper disk impregnated with a standardized amount of Ceftazidime (e.g., 30 μg) or Ceftazidime-avibactam (e.g., 10/4 μg or 30/20 μg) is placed on an agar plate uniformly inoculated with the test bacterium[2][18]. The antibiotic diffuses from the disk into the agar, creating a concentration gradient.

- Procedure:
 - A standardized bacterial suspension is swabbed evenly across the surface of a Mueller-Hinton agar plate.
 - The antibiotic disk is applied to the surface of the agar.
 - The plate is incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.
 - The diameter of the zone of growth inhibition around the disk is measured in millimeters.
- Interpretation: The zone diameter is interpreted as S, I, or R by comparing it to established zone size breakpoints[17].

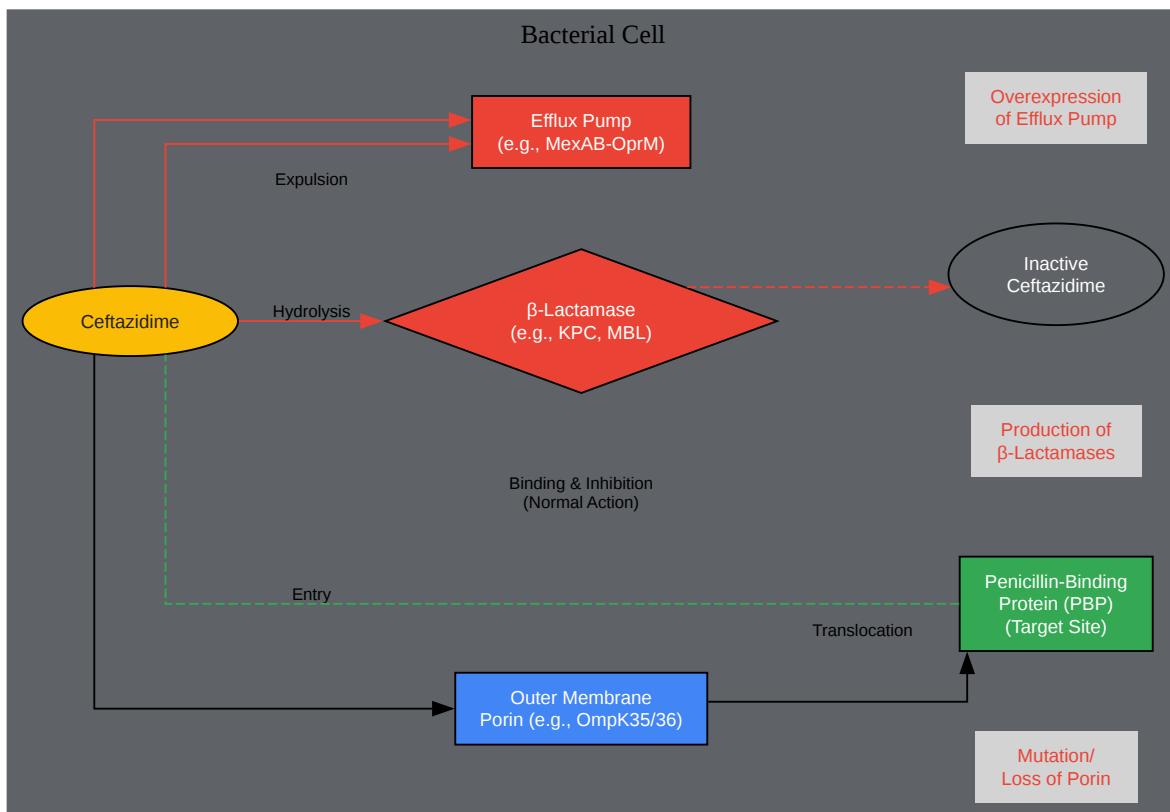
Gradient Diffusion (E-test)

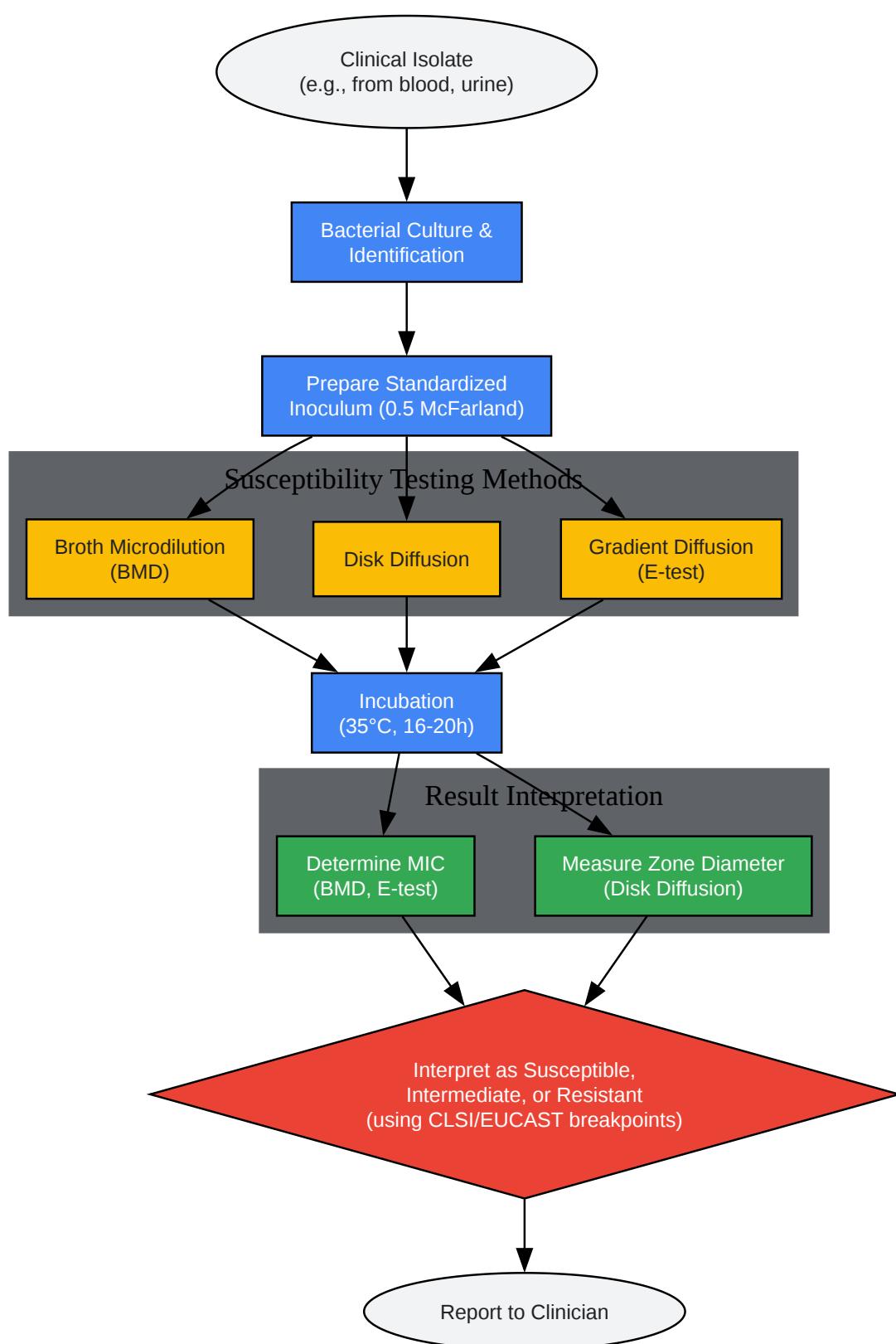
This method provides a quantitative MIC value and is a combination of the dilution and diffusion methods[14].

- Principle: A plastic strip with a predefined, continuous gradient of antibiotic concentrations on one side is placed on an inoculated agar plate.
- Procedure:
 - An agar plate is inoculated similarly to the disk diffusion method.
 - The E-test strip is applied to the agar surface.
 - After incubation, an elliptical zone of inhibition is formed.
 - The MIC is read where the lower edge of the ellipse intersects the MIC scale on the strip.
- Interpretation: The resulting MIC is interpreted using the same breakpoints as the broth microdilution method[16]. Studies have shown a high categorical agreement between the E-test and the reference BMD method for Ceftazidime-avibactam[14][18].

Visualizing Resistance: Pathways and Workflows

The following diagrams illustrate the mechanisms of Ceftazidime resistance and a typical workflow for antimicrobial susceptibility testing.



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